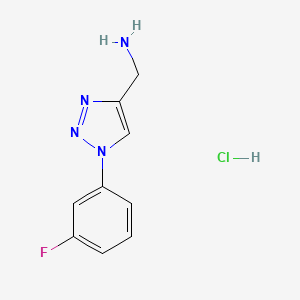![molecular formula C16H15FN2O B2363539 1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091461-68-5](/img/structure/B2363539.png)
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide, commonly known as FLYP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLYP belongs to the class of cyclopropane carboxamide compounds and has been found to exhibit promising results in various research studies.
Mécanisme D'action
FLYP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, FLYP induces cell cycle arrest and apoptosis in cancer cells. FLYP has also been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungal cells. By inhibiting this enzyme, FLYP disrupts the fungal cell membrane and inhibits fungal growth.
Biochemical and Physiological Effects
FLYP has been found to exhibit various biochemical and physiological effects. In research studies, FLYP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit fungal growth by disrupting the fungal cell membrane. FLYP has been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FLYP is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent. However, one of the limitations of FLYP is its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more efficient methods of delivering FLYP in vivo.
Orientations Futures
There are several future directions for FLYP research. One potential area of research is the development of more efficient methods of delivering FLYP in vivo. Another area of research is the investigation of the synergistic effects of FLYP with other therapeutic agents. Additionally, further research is needed to elucidate the mechanism of action of FLYP and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
FLYP can be synthesized using a two-step process. The first step involves the reaction between 4-fluoroacetophenone and pyridine-3-carboxaldehyde, which results in the formation of 4-fluoro-N-(pyridin-3-yl)acetophenone. The second step involves the reaction between 4-fluoro-N-(pyridin-3-yl)acetophenone and cyclopropanecarboxylic acid, which results in the formation of FLYP.
Applications De Recherche Scientifique
FLYP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In various research studies, FLYP has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. It has also been found to exhibit potent antifungal activity against various fungal strains and antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-3-13(4-6-14)16(7-8-16)15(20)19-11-12-2-1-9-18-10-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULVDEHBKRJZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

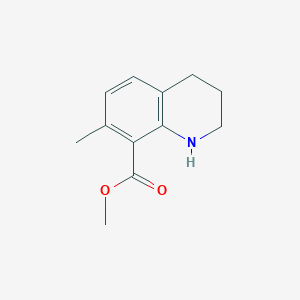
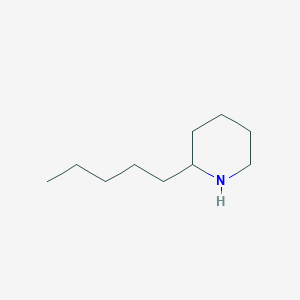
![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
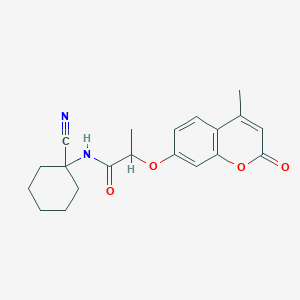
![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
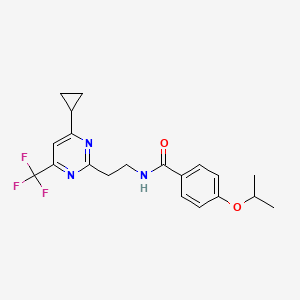
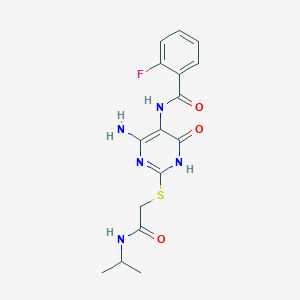
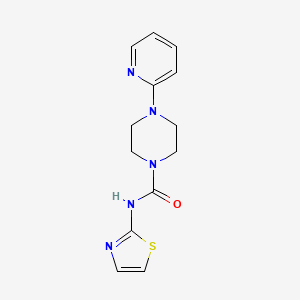

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
